N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H21FN2O5 and its molecular weight is 460.461. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Properties
Research on related amide-containing isoquinoline derivatives emphasizes their structural aspects and potential for forming salt and inclusion compounds. Studies such as those by Karmakar et al. (2007) have explored the formation of gels and crystalline solids through interaction with mineral acids, highlighting the impact of molecular structure on fluorescence emission and potential applications in materials science Karmakar, Sarma, & Baruah, 2007.
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, closely related in structure, demonstrated significant in vitro antitumor activity. This suggests a potential pathway for the development of new anticancer drugs. The study by Al-Suwaidan et al. (2016) indicates that modifications to the quinazolinone core can lead to compounds with enhanced antitumor efficacy, potentially applicable to the compound Al-Suwaidan et al., 2016.
Antimicrobial and Anticancer Potentials
Research on 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives by Mehta et al. (2019) unveiled significant antimicrobial and anticancer activities. This indicates that the structural elements present in such compounds could be harnessed for developing new therapeutic agents Mehta et al., 2019.
Analgesic and Anti-Inflammatory Activities
The study of similar compounds has also revealed potential analgesic and anti-inflammatory activities, as demonstrated by Yusov et al. (2019). Such findings suggest the broader pharmacological applications of these chemical frameworks, including pain management and inflammation reduction Yusov et al., 2019.
Binding Characteristics for Receptor Studies
Compounds with related structures have been studied for their binding characteristics, offering insights into their potential as selective ligands for peripheral benzodiazepine receptors. These properties could be leveraged in the development of diagnostic or therapeutic agents targeting specific receptor systems Chaki et al., 1999.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-33-22-12-11-18(13-23(22)34-2)28-24(30)15-29-14-20(25(31)16-7-9-17(27)10-8-16)26(32)19-5-3-4-6-21(19)29/h3-14H,15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVYCGCYXUIBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.